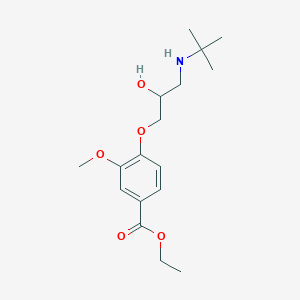
Vasomolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasomolol is a beta-blocker medication that is used to treat hypertension and angina. It is a cardioselective drug that works by blocking the beta-1 receptors in the heart, resulting in decreased heart rate and blood pressure. This compound has been extensively studied for its potential use in the treatment of various cardiovascular diseases.
Scientific Research Applications
Vasomolol has been extensively studied for its potential use in the treatment of various cardiovascular diseases, including hypertension, angina, and heart failure. It has also been studied for its potential use in the prevention of myocardial infarction and stroke. This compound has been shown to have a significant effect on reducing blood pressure and heart rate, making it an ideal drug for the treatment of hypertension and other cardiovascular diseases.
Mechanism of Action
Vasomolol works by blocking the beta-1 receptors in the heart, resulting in decreased heart rate and blood pressure. It also has a mild vasodilatory effect, which further helps in reducing blood pressure. This compound does not affect the beta-2 receptors, which are responsible for bronchodilation, making it a cardioselective drug.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It decreases heart rate and blood pressure, which helps in reducing the workload on the heart. It also decreases the oxygen demand of the heart, making it an ideal drug for the treatment of angina. This compound has been shown to have a mild vasodilatory effect, which further helps in reducing blood pressure.
Advantages and Limitations for Lab Experiments
Vasomolol has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it an ideal drug for testing various cardiovascular parameters. It is also a cardioselective drug, which makes it less likely to cause adverse effects on other organs. However, the limitations of this compound include its short half-life, which requires frequent dosing, and its limited availability.
Future Directions
For the study of Vasomolol include its use in the treatment of heart failure and the prevention of myocardial infarction and stroke. The development of new formulations of this compound may also improve its clinical efficacy.
Synthesis Methods
The synthesis of Vasomolol involves the reaction of 2-(2-aminoethoxy) ethyl chloride with 4-(2-methoxyethyl) phenol in the presence of sodium hydroxide. The resulting product is then treated with isopropylamine to yield this compound. The overall yield of this synthesis method is approximately 70%.
properties
CAS RN |
179004-15-0 |
|---|---|
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C17H27NO5/c1-6-22-16(20)12-7-8-14(15(9-12)21-5)23-11-13(19)10-18-17(2,3)4/h7-9,13,18-19H,6,10-11H2,1-5H3 |
InChI Key |
GNZBRPIPARUNNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |
synonyms |
vasomolol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



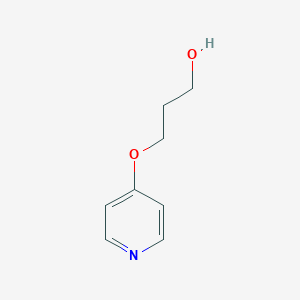
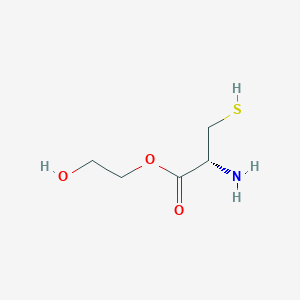
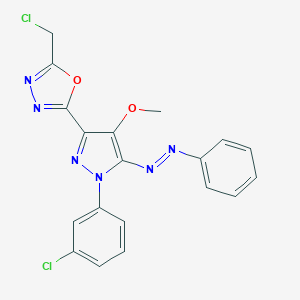
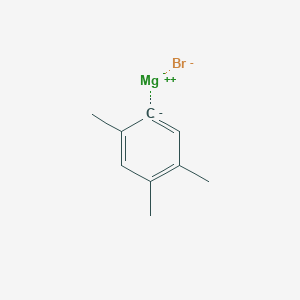
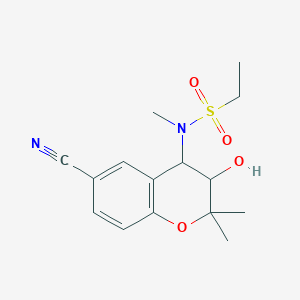
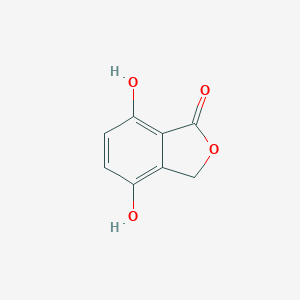
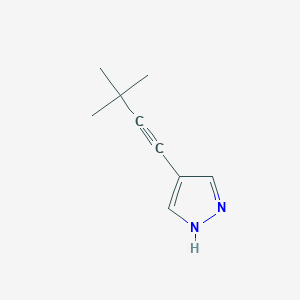

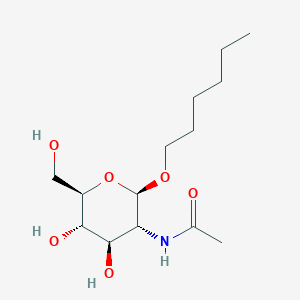
![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)
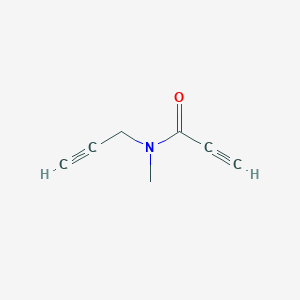

![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)